5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with chloro, iodo, and triisopropylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures. One common method includes the halogenation of a pyrrolo[2,3-b]pyridine precursor followed by silylation. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide and N-iodosuccinimide, and silylating agents like triisopropylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenating and silylating agents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyridine, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of kinase inhibitors and other bioactive molecules.
Material Science: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triisopropylsilyl group can enhance the compound’s stability and bioavailability by protecting reactive sites.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the triisopropylsilyl group, which may affect its reactivity and stability.
5-Bromo-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical properties.
Uniqueness
The presence of both chloro and iodo groups, along with the triisopropylsilyl group, makes 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine unique. These substituents can significantly impact its reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(5-chloro-6-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(17)15(18)19-16(13)20/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKXPRNUKVRSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=C(N=C21)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClIN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148959 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-81-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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